2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with phenyl and nitrophenyl substituents, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes. The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts or specific reagents to improve yield and selectivity .
Industrial production methods for this compound may involve scalable processes that ensure high purity and yield. These methods often utilize commercially available starting materials and optimize reaction conditions to minimize costs and environmental impact .
Chemical Reactions Analysis
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of downstream signaling pathways .
Comparison with Similar Compounds
2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyridines: These compounds have a similar triazole-pyrazine core but differ in the substituents and their positions on the ring.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These derivatives may have different substituents on the triazole or pyrazine rings, leading to variations in their biological activity and chemical properties.
Properties
Molecular Formula |
C17H11N5O4 |
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Molecular Weight |
349.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C17H11N5O4/c23-16-15-19-21(12-6-8-13(9-7-12)22(25)26)17(24)20(15)10-14(18-16)11-4-2-1-3-5-11/h1-10H,(H,18,23) |
InChI Key |
CFDVLOVZMDCLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
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